REACTION_CXSMILES
|
[C:1]1([C:7]2([C:13](O)=[O:14])[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C1COCC1>[C:1]1([C:7]2([CH2:13][OH:14])[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
0.168 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(CCNCC1)C(=O)O
|
Name
|
|
Quantity
|
1.63 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for about 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution was stirred for about 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with DCM (25 mL)
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with dichloromethane (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1(CCNCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.41 mmol | |
AMOUNT: MASS | 0.078 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |